molecular formula C16H25N3O B11810164 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide

Katalognummer: B11810164
Molekulargewicht: 275.39 g/mol
InChI-Schlüssel: ISPWQDMBNXNFRA-WUJWULDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying receptor-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-N-ethylpropanamide: This compound shares the propanamide moiety but lacks the piperidine ring and benzyl group.

    N-benzylpiperidine: This compound contains the piperidine ring and benzyl group but lacks the propanamide moiety.

Uniqueness

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide is unique due to its combination of a piperidine ring, benzyl group, and propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H25N3O

Molekulargewicht

275.39 g/mol

IUPAC-Name

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-15-9-5-6-10-19(15)12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,17H2,1H3,(H,18,20)/t13?,15-/m0/s1

InChI-Schlüssel

ISPWQDMBNXNFRA-WUJWULDRSA-N

Isomerische SMILES

CC(C(=O)NC[C@@H]1CCCCN1CC2=CC=CC=C2)N

Kanonische SMILES

CC(C(=O)NCC1CCCCN1CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.